
(3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxycyclohexyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxycyclohexyl)methanone is a chemical compound with the molecular formula C20H25NO3 and a molecular weight of 327.42 g/mol . This compound is characterized by its unique structure, which includes a quinoline ring substituted with ethyl and methoxy groups, and a methanone group attached to a methoxycyclohexyl ring .
准备方法
The synthesis of (3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxycyclohexyl)methanone involves several stepsThe final step involves the attachment of the methanone group to the methoxycyclohexyl ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
化学反应分析
(3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxycyclohexyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines .
科学研究应用
(3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxycyclohexyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxycyclohexyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .
相似化合物的比较
(3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxycyclohexyl)methanone can be compared with other similar compounds, such as:
(3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxyphenyl)methanone: This compound has a similar structure but with a phenyl group instead of a cyclohexyl group.
(3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxybenzyl)methanone: This compound features a benzyl group in place of the cyclohexyl group.
(3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxybutyl)methanone: This compound has a butyl group instead of the cyclohexyl group.
属性
分子式 |
C20H25NO3 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
(3-ethyl-2-methoxyquinolin-6-yl)-(4-methoxycyclohexyl)methanone |
InChI |
InChI=1S/C20H25NO3/c1-4-13-11-16-12-15(7-10-18(16)21-20(13)24-3)19(22)14-5-8-17(23-2)9-6-14/h7,10-12,14,17H,4-6,8-9H2,1-3H3 |
InChI 键 |
IOCYQQQCJYMWDT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)C(=O)C3CCC(CC3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12094702.png)





